molecular formula C20H27F3N4O2 B11152777 N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidine-1-carboxamide

N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidine-1-carboxamide

Cat. No.: B11152777
M. Wt: 412.4 g/mol
InChI Key: ZXDNCXAJBJXUHU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidine-1-carboxamide, can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the piperazine ring or the trifluoromethyl group using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)piperidine-1-carboxamide is unique due to its specific structural features and high affinity for multiple receptors

Properties

Molecular Formula

C20H27F3N4O2

Molecular Weight

412.4 g/mol

IUPAC Name

N,N-dimethyl-4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]piperidine-1-carboxamide

InChI

InChI=1S/C20H27F3N4O2/c1-24(2)19(29)27-8-6-15(7-9-27)18(28)26-12-10-25(11-13-26)17-5-3-4-16(14-17)20(21,22)23/h3-5,14-15H,6-13H2,1-2H3

InChI Key

ZXDNCXAJBJXUHU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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